molecular formula C12H18N2O2S B13111459 1-(Benzylsulfonyl)piperidin-4-amine

1-(Benzylsulfonyl)piperidin-4-amine

Cat. No.: B13111459
M. Wt: 254.35 g/mol
InChI Key: KBLPBARVTPBUNQ-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)piperidin-4-amine is an organic compound with the molecular formula C12H18N2O2S It is a derivative of piperidine, a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Benzylsulfonyl)piperidin-4-amine can be synthesized through several methods. One common approach involves the reaction of piperidine with benzylsulfonyl chloride under basic conditions. The reaction typically proceeds as follows:

    Step 1: Piperidine is reacted with benzylsulfonyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Step 2: The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

    Step 3: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylsulfonyl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperidines and benzyl derivatives.

Scientific Research Applications

1-(Benzylsulfonyl)piperidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(benzylsulfonyl)piperidin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

1-(Benzylsulfonyl)piperidin-4-amine can be compared with other piperidine derivatives, such as:

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    N-Benzylpiperidine: Similar structure but lacks the sulfonyl group.

    Piperidine-4-amine: Lacks the benzylsulfonyl group.

Uniqueness

The presence of both the benzyl and sulfonyl groups in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H18N2O2S

Molecular Weight

254.35 g/mol

IUPAC Name

1-benzylsulfonylpiperidin-4-amine

InChI

InChI=1S/C12H18N2O2S/c13-12-6-8-14(9-7-12)17(15,16)10-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2

InChI Key

KBLPBARVTPBUNQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)S(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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